2-(2H-1,3-benzodioxole-5-amido)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid
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Overview
Description
2-(2H-1,3-benzodioxole-5-amido)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid is a complex organic compound that features a benzodioxole ring fused with a benzothiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-benzodioxole-5-amido)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Amidation: The benzodioxole derivative is then reacted with an amine to form the amido group.
Formation of the Benzothiazole Ring: This involves the cyclization of a thiourea derivative with a halogenated carboxylic acid.
Coupling Reaction: Finally, the benzodioxole-amido compound is coupled with the benzothiazole derivative under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
2-(2H-1,3-benzodioxole-5-amido)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-(2H-1,3-benzodioxole-5-amido)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2H-1,3-benzodioxole-5-amido)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, leading to changes in cellular pathways and biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2H-1,3-benzodioxole-5-amido)-1,3,4-thiadiazole-2-ylsulfanyl acetic acid
- 3-(2H-1,3-benzodioxole-5-amido)thiophene-2-carboxylic acid
- 4-(2H-1,3-benzodioxol-5-yl)-2-(2H-1,3-benzodioxole-5-amido)benzoic acid
Uniqueness
2-(2H-1,3-benzodioxole-5-amido)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties. Its combination of benzodioxole and benzothiazole rings makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2-(1,3-benzodioxole-5-carbonylamino)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O5S/c19-14(8-4-5-10-11(6-8)23-7-22-10)18-16-17-13-9(15(20)21)2-1-3-12(13)24-16/h4-6,9H,1-3,7H2,(H,20,21)(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMRHUBFODIDOKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)SC(=N2)NC(=O)C3=CC4=C(C=C3)OCO4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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